molecular formula C24H20N2O3S B3259236 N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 315232-43-0

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B3259236
CAS RN: 315232-43-0
M. Wt: 416.5 g/mol
InChI Key: PBNYSYJKIPBZDR-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide (DTB) is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool. DTB is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is believed to exert its pharmacological effects by binding to specific target proteins and modulating their activity. This compound has been shown to bind to the helix-loop-helix domain of c-Myc and disrupt its interaction with Max. This results in the inhibition of c-Myc activity and downstream signaling pathways. This compound has also been shown to bind to the BH3 domain of Bax and induce conformational changes that promote apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has several advantages as a pharmacological tool for laboratory experiments. It is a small molecule that can be easily synthesized and modified to improve its pharmacokinetic properties. This compound has also been shown to have good selectivity for its target proteins, which reduces the risk of off-target effects. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. This compound also has a relatively short half-life, which may require frequent dosing in vivo studies.

Future Directions

There are several future directions for research on N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. These analogs could be used to improve the efficacy and safety of this compound in vivo studies. Another area of interest is the identification of additional target proteins for this compound. This could lead to the discovery of new signaling pathways and therapeutic targets for various diseases. Finally, further studies are needed to elucidate the mechanism of action of this compound and its downstream effects on cellular processes.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has been used in various scientific research studies as a pharmacological tool. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is essential for the regulation of cell growth and differentiation. This compound has also been used to study the interaction between the oncoprotein Bcl-2 and its binding partner Bax, which is involved in regulating apoptosis.

properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-19-14-13-18(15-20(19)29-2)23(27)26-24-25-21(16-9-5-3-6-10-16)22(30-24)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYSYJKIPBZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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